molecular formula C17H25NO3 B1204347 Mesembrinol CAS No. 23544-42-5

Mesembrinol

Cat. No. B1204347
CAS RN: 23544-42-5
M. Wt: 291.4 g/mol
InChI Key: KPMLOZVRLWHOBN-COXVUDFISA-N
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Description

Mesembrinol is an alkaloid found in Sceletium tortuosum . It has a chemical formula of C17H25NO3 and a molar mass of 291.391 g·mol−1 .


Synthesis Analysis

While there isn’t specific information available on the synthesis of Mesembrinol, related alkaloids such as Mesembrine have been synthesized. The first total synthesis of Mesembrine was reported by Shamma, et al. in 1965. This route has 21 steps, which was among the longest synthetic routes for Mesembrine .


Molecular Structure Analysis

Mesembrinol has a molecular formula of C17H25NO3 and an average mass of 291.385 Da . It is characterized by 3 defined stereocentres .


Physical And Chemical Properties Analysis

Mesembrinol has a chemical formula of C17H25NO3 and a molar mass of 291.391 g·mol−1 .

Scientific Research Applications

  • Psychoactive Properties and Therapeutic Potential : Mesembrinol, a chiral alkaloid found in species of the succulent genus Sceletium, is used traditionally in South Africa to manage central nervous system disorders. It is a potent inhibitor of the serotonin transporter (SERT), more so than fluoxetine (Prozac). This characteristic has led to its use in consumer products aimed at mental health. Mesembrinol is interesting for both its biological activities and its challenging chemical structure, stimulating research in synthetic chemistry (Makolo, Viljoen, & Veale, 2019).

  • Synthetic Studies : The unique chemical structure of Mesembrinol, particularly its cis-3a-aryloctahydroindole moiety, poses a challenge for synthetic chemists. Various studies have been conducted to synthesize Mesembrinol due to its therapeutic value as a selective serotonin reuptake inhibitor, which is useful in treating depression (Albadry, Rotte, Lasonkar, Chittiboyina, & Khan, 2016).

  • Pharmacological Review : A comprehensive review of the pharmacology of mesembrine alkaloids, including Mesembrinol, highlights its role as a serotonin reuptake inhibitor, supporting its traditional use as an antidepressant. Additionally, mesembrenone, another major alkaloid, shows potent PDE4 inhibitory activity. This review discusses the chemistry, analysis, and pharmacological aspects of Mesembrinol and related alkaloids (Krstenansky, 2017).

properties

IUPAC Name

(3aS,6R,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-3,4,5,6,7,7a-hexahydro-2H-indol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,13,16,19H,6-9,11H2,1-3H3/t13-,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMLOZVRLWHOBN-COXVUDFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1CC(CC2)O)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]2([C@@H]1C[C@@H](CC2)O)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331739
Record name Mesembrinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mesembrinol

CAS RN

23544-42-5
Record name (-)-Mesembranol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23544-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesembrinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Mesembrinol
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Mesembrinol
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Mesembrinol
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Mesembrinol
Reactant of Route 6
Mesembrinol

Citations

For This Compound
25
Citations
PW Jeffs, RL Hawks, DS Farrier - Journal of the American …, 1969 - ACS Publications
… alcohol nomenclature, to which the trivial name mesembrinol has been applied.15 Adaptation of … restricted to three examples—mesembrine, mesembrenine, and mesembrinol—since …
Number of citations: 45 pubs.acs.org
A Popelak, G Lettenbauer - The Alkaloids: Chemistry and Physiology, 1967 - Elsevier
… (7) : Rlesembrine (V) was catalytically hydrogenated to mesembrinol (VI). Dehydration of mesembrinol with phosphorus pentoxide in boiling xylene afforded a mixture of two isomeric …
Number of citations: 36 www.sciencedirect.com
JR Lewis - Natural Product Reports, 1999 - pubs.rsc.org
… –demercuriation thus giving protected (2)-mesembrinol 17. Deprotection was afforded by aqueous hydrochloric acid in the THF to give (2)-mesembrinol 18 (Scheme 1). …
Number of citations: 99 pubs.rsc.org
JL Krstenansky - Journal of ethnopharmacology, 2017 - Elsevier
Ethnopharmacological relevance Mesembrine alkaloids are considered to be the primary active constituents of the South African medicinal plant Sceletium tortuosum (L.) NEBr. (…
Number of citations: 48 www.sciencedirect.com
MG Appley, MI Chambers… - Drug Testing and …, 2022 - Wiley Online Library
… Due to the lack of commercially available analytical standards for the other mesembrine alkaloids (mesembrenone, mesembrenol, and mesembrinol), the presence of these structures …
HR Rodriguez - 1965 - search.proquest.com
… This fact together with the know ledge that both compounds gave mesembrinol (IV) on complete hydrogenation led the authors to postulate that mesembrenine corresponds to …
Number of citations: 0 search.proquest.com
S Berkov, D Pechlivanova, R Denev… - Rapid …, 2021 - Wiley Online Library
… HPLC/ESI-QTOF-MS analysis of fractions from intact plants resulted in the detection of one Sceletium-type alkaloid mesembrinol (mesembranol) and other 12 Amaryllidaceae alkaloids, …
MC Manganyi, CC Bezuidenhout, T Regnier, CN Ateba - Molecules, 2021 - mdpi.com
Sceletium tortuosum (L.) NEBr. (Mesembryanthemaceae), commonly known as kanna or kougoed, is an effective indigenous medicinal plant in South Africa, specifically to the native …
Number of citations: 13 www.mdpi.com
PW Jeffs - The Alkaloids: Chemistry and Physiology, 1981 - Elsevier
Publisher Summary The plant genus Sceletium is made up of about 20 species that are found in the southern regions of Africa, principally in the South-West Cape Province. An interest …
Number of citations: 65 www.sciencedirect.com
N Gericke, AM Viljoen - Journal of Ethnopharmacology, 2008 - Elsevier
It is probable that plants of the genus Sceletium (Mesembryanthemaceae) have been used as masticatories and for the relief of thirst and hunger, to combat fatigue, as medicines, and …
Number of citations: 136 www.sciencedirect.com

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